Chemical properties of 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride
Chemical properties of 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride
The following technical guide details the chemical properties, synthesis, and applications of 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride , a specialized spirocyclic building block.
High-Value Spirocyclic Scaffold for Medicinal Chemistry
Executive Summary
1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride (CAS: 2287289-62-5) is a bicyclic, spiro-fused heterocycle combining a piperidine ring with a 2,5-dihydrofuran moiety. Unlike its saturated counterpart (1-oxa-8-azaspiro[4.5]decane), the inclusion of the C3-C4 double bond imparts specific geometric rigidity and electronic vectors, making it a critical "shape-shifting" scaffold in drug discovery.
It is primarily utilized to modulate the Fsp³ character (fraction of sp³ hybridized carbons) of drug candidates, improving solubility and metabolic stability while accessing novel intellectual property (IP) space. Key therapeutic areas include muscarinic receptor agonists (M1/M4) , FAAH inhibitors , and sigma receptor ligands .
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Core Data Table
| Property | Specification |
| IUPAC Name | 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride |
| CAS Number | 2287289-62-5 (HCl salt) / 1227472-19-6 (N-Boc precursor) |
| Molecular Formula | C₈H₁₃NO[1] · HCl |
| Molecular Weight | 175.66 g/mol (Salt) / 139.19 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, Methanol, DMSO; Low in DCM, Hexanes |
| SMILES | C1CNCCC21OCC=C2.Cl |
| Structural Class | Spirocyclic Dihydrofuran-Piperidine |
Structural Analysis
The molecule features a spiro-center at C5 , creating a perpendicular orientation between the six-membered piperidine ring and the five-membered dihydrofuran ring.
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Ring A (Dihydrofuran): Contains a double bond at the C3 position (C3=C4). This unsaturation prevents the "envelope" puckering typical of saturated tetrahydrofurans, locking the ring in a flatter conformation.
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Ring B (Piperidine): Adopts a chair conformation, housing the basic secondary amine (N8) available for functionalization.
Synthetic Methodologies
The synthesis of this scaffold requires precise control to form the quaternary spiro-center without inducing ring strain or polymerization.
Primary Route: Ring-Closing Metathesis (RCM)
This is the most authoritative route for generating the "dec-3-ene" alkene specifically, avoiding mixtures of isomers.
Protocol:
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Allylation: Start with N-Boc-4-piperidone . Perform a Grignard addition or Barbier reaction with allyl bromide to yield 1-Boc-4-allyl-4-hydroxypiperidine .
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Etherification: O-Alkylation of the tertiary alcohol with allyl bromide (using NaH in DMF) creates the bis-allyl intermediate .
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Cyclization (RCM): Treatment with Grubbs II catalyst (2-5 mol%) in dilute DCM (to favor intramolecular cyclization over polymerization) closes the dihydrofuran ring.
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Deprotection: Acidic cleavage of the Boc group (4M HCl in Dioxane) yields the target hydrochloride salt.
Alternative Route: Enol Triflate Elimination
Used when converting the saturated ketone analog (1-oxa-8-azaspiro[4.5]decan-3-one) into the alkene.
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Enolization: Treat the ketone with KHMDS at -78°C.
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Trapping: Add Comins' reagent or Triflic anhydride to form the vinyl triflate.
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Reduction/Coupling: Palladium-catalyzed reduction (formate source) removes the triflate to yield the alkene.
Caption: Synthesis of the spiro-alkene via Ring-Closing Metathesis (RCM) of a bis-allyl precursor.
Reactivity & Stability Profile
Acid Sensitivity (The Dihydrofuran Moiety)
The 2,5-dihydrofuran ring is generally stable, but it possesses latent enol ether-like character if the double bond migrates.
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Risk: Under strong Lewis acidic conditions or high temperatures, the double bond can isomerize to the 2,3-position (enol ether), which rapidly hydrolyzes to open the ring into a 1,4-dicarbonyl system.
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Mitigation: Store the HCl salt under anhydrous conditions. Perform free-basing (neutralization) at low temperature (0°C) using mild bases like NaHCO₃ or K₂CO₃, rather than strong hydroxides which might encourage elimination.
Functionalization Vectors
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N-Alkylation/Acylation: The secondary amine (N8) is a highly nucleophilic handle for attaching the scaffold to pharmacophores (e.g., via SₙAr or reductive amination).
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Olefin Functionalization: The C3=C4 double bond is electron-rich.
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Epoxidation: Reaction with mCPBA yields the spiro-epoxide.
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Dihydroxylation: OsO₄ treatment yields the cis-diol (mimicking sugar scaffolds).
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Hydrogenation:[2] Pd/C + H₂ converts the alkene to the saturated 1-oxa-8-azaspiro[4.5]decane , often used to screen for "flatness" vs. "rigidity" in SAR studies.
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Applications in Drug Discovery[1][3][7]
Muscarinic Agonists (M1/M4)
This scaffold is a structural evolution of the xanomeline and alvameline class of drugs. The spiro-linkage restricts the conformational freedom of the piperidine, potentially enhancing selectivity for M1 (cognitive function) over M2 (cardiovascular side effects) receptors.
FAAH Inhibitors
Derivatives of 1-oxa-8-azaspiro[4.5]dec-3-ene have been patented as inhibitors of Fatty Acid Amide Hydrolase (FAAH) . The rigid spiro-core positions the inhibitor warhead (often a carbamate or urea attached to N8) into the enzyme's active site with high entropy-enthalpy compensation.
Sigma Receptor Ligands
The lipophilic, bulky nature of the spiro-system fits the hydrophobic pocket of Sigma-1 receptors. Radioligands derived from this scaffold (using ¹⁸F or ¹¹C) are investigated for neuroimaging.
Handling & Safety Protocols
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Storage: Hygroscopic solid. Store at -20°C under Argon or Nitrogen.
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H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Incompatibility: Avoid strong oxidizing agents (peroxides) which may react with the alkene.
References
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Spirocyclic Synthesis: Tetrahedron Letters, 2015, 56(13), 1631–1634. "A simple one-pot synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids." Link
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FAAH Inhibitor Patents: US Patent 2011/0230493 A1. "1-Oxa-8-Azaspiro [4,5] Decane-8-Carboxamide Compounds as FAAH Inhibitors."[3] Link
- RCM Methodology:Journal of Organic Chemistry, 2006, 71, 865-870. "Ring-Closing Metathesis Approaches to Spirocyclic Nitrogen Heterocycles."
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Muscarinic Agonists: Bioorganic & Medicinal Chemistry, 2020, 28(14), 115560. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Link
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Commercial Identity: Sigma-Aldrich / Merck Product Entry for 1-oxa-8-azaspiro[4.5]dec-3-ene hydrochloride. Link
Sources
- 1. WO2018134695A1 - 1,1,1-trifluoro-3-hydroxypropan-2-yl carbamate derivatives as magl inhibitors - Google Patents [patents.google.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20110230493A1 - 1-OXA-8-Azaspiro [4,5] Decabe-8-Carboxamide Compounds as FAAH Inhibitors - Google Patents [patents.google.com]
